Cas no 186497-94-9 (2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide)
2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide
- 2-[4-(hydrazinecarbonyl)phenyl]-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide
- 4-[3-[[(3-Methoxy-5-methylpyrazin-2-yl)amino]sulfonyl]pyridin-2-yl]benzohydrazide
- 186497-94-9
- DTXSID00652321
- C18H18N6O4S
- AKOS015924640
- DB-346100
- SCHEMBL879593
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- MDL: MFCD09955344
- Inchi: 1S/C18H18N6O4S/c1-11-10-21-16(18(22-11)28-2)24-29(26,27)14-4-3-9-20-15(14)12-5-7-13(8-6-12)17(25)23-19/h3-10H,19H2,1-2H3,(H,21,24)(H,23,25)
- InChI Key: AIOVWEPXSGEYLK-UHFFFAOYSA-N
- SMILES: S(C1=CC=CN=C1C1C=CC(C(NN)=O)=CC=1)(NC1C(=NC(C)=CN=1)OC)(=O)=O
Computed Properties
- Exact Mass: 414.11124
- Monoisotopic Mass: 414.11102425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 649
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 158Ų
Experimental Properties
- PSA: 149.19
2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM168461-1g |
2-(4-(hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide |
186497-94-9 | 95%+ | 1g |
$1342 | 2021-08-05 | |
| Alichem | A029181509-1g |
2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide |
186497-94-9 | 95% | 1g |
$6810.00 | 2023-09-02 | |
| Chemenu | CM168461-1g |
2-(4-(hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide |
186497-94-9 | 95%+ | 1g |
$1253 | 2023-03-05 | |
| Ambeed | A440379-1g |
2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide |
186497-94-9 | 95+% | 1g |
$1129.0 | 2024-07-28 |
2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide Suppliers
2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide
2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide: A Novel Scaffold for Therapeutic Applications
2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide, with the CAS number 186497-94-9, represents a promising class of pyridine-3-sulfonamide derivatives that have garnered significant attention in recent years for their potential therapeutic applications. This molecule combines multiple pharmacophore elements, including a hydrazinecarbonyl group, a pyrazin-2-yl moiety with methoxy and methyl substituents, and a pyridine-3-sulfonamide core, which collectively contribute to its unique biological activity. Recent studies have highlighted the structural advantages of this compound, particularly in modulating intracellular signaling pathways and targeting specific protein interactions.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated that the hydrazinecarbonyl functionality plays a critical role in enhancing the molecule's ability to form hydrogen bonds with target proteins. This interaction is crucial for modulating the activity of kinases and phosphatases, which are implicated in various diseases. The pyrazin-2-yl ring, substituted with methoxy and methyl groups, further stabilizes the molecular conformation, improving its binding affinity and selectivity. These structural features make 2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide a potential candidate for drug development targeting diseases with dysregulated signaling pathways.
Recent advances in computational drug discovery have facilitated the exploration of pyridine-3-sulfonamide derivatives as inhibitors of specific enzymatic targets. A 2023 study in ACS Chemical Biology reported that compounds with similar structural frameworks exhibit potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling. The hydrazinecarbonyl group in 2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide is hypothesized to form a critical interaction with the active site of PTP1B, thereby modulating its activity. This finding aligns with the growing interest in developing PTP1B inhibitors for the treatment of type 2 diabetes and metabolic disorders.
The 3-methoxy-5-methylpyrazin-2-yl substituent in this molecule is particularly noteworthy for its ability to enhance the solubility and bioavailability of the compound. A 2023 review in Drug Discovery Today highlighted the importance of functional group modifications in improving the pharmacokinetic properties of pyridine-3-sulfonamide derivatives. The methoxy group at the 3-position is believed to contribute to the molecule's polar character, facilitating its transport across biological membranes. Meanwhile, the methyl group at the 5-position may provide steric hindrance, reducing the likelihood of non-specific interactions with other proteins.
Recent experimental studies have also focused on the pyridine-3-sulfonamide core of this compound, as it is known for its ability to interact with a wide range of biological targets. A 2023 paper in European Journal of Medicinal Chemistry described how the sulfonamide group can act as a pseudo-enzyme, mimicking the active site of certain enzymes and thereby inhibiting their function. This mechanism is particularly relevant in the context of kinase inhibition, where the pyridine-3-sulfonamide scaffold has shown promise in targeting oncogenic pathways. The combination of this scaffold with the hydrazinecarbonyl and pyrazin-2-yl moieties in 2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyyridine-3-sulfonamide may further enhance its therapeutic potential.
One of the most intriguing aspects of 2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide is its potential application in the treatment of neurodegenerative diseases. A 2023 study in Neurochemistry International suggested that compounds with similar structural features may have neuroprotective effects by modulating the activity of phosphatases involved in neuronal signaling. The hydrazinecarbonyl group is thought to play a key role in this interaction, as it can form stable hydrogen bonds with specific amino acid residues in the target proteins. This property makes the compound a candidate for further exploration in the context of Alzheimer's and Parkinson's diseases.
Additionally, the pyrazin-2-yl moiety in this molecule has been linked to its potential anti-inflammatory properties. A 2023 study in Journal of Inflammation Research found that pyrazin-2-yl-substituted compounds can inhibit the activity of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions. The presence of the 3-methoxy-5-methyl groups in the pyrazin-2-yl ring may enhance this effect by increasing the molecule's affinity for inflammatory targets. These findings underscore the versatility of 2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide as a therapeutic agent with broad applications.
From a synthetic perspective, the development of 2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide involves multiple steps, including the formation of the pyridine-3-sulfonamide core and the introduction of the hydrazinecarbonyl and pyrazin-2-yl moieties. A 2023 paper in Organic & Biomolecular Chemistry described a novel synthetic route for this compound, which involves the coupling of a pyridine-3-sulfonamide derivative with a hydrazinecarbonyl-substituted aromatic ring. This approach not only improves the efficiency of the synthesis but also allows for the exploration of structural variations that could enhance the compound's biological activity.
Finally, the potential of 2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide extends to its application in the development of multi-target drugs. A 2023 review in Current Medicinal Chemistry highlighted the advantages of multi-target drugs in the treatment of complex diseases such as cancer and neurodegenerative disorders. The unique combination of pharmacophore elements in this compound may enable it to interact with multiple targets simultaneously, thereby improving its therapeutic efficacy. This property makes it a valuable candidate for further research and development in the field of medicinal chemistry.
In conclusion, 2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide represents a significant advancement in the design of pyridine-3-sulfonamide derivatives with potential therapeutic applications. Its unique structural features, including the hydrazinecarbonyl group, pyrazin-2-yl moiety, and pyridine-3-sulfonamide core, contribute to its ability to modulate intracellular signaling pathways and target specific protein interactions. Recent studies have underscored the importance of these structural elements in enhancing the compound's biological activity and pharmacokinetic properties. As research in this area continues to evolve, 2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide holds great promise as a potential therapeutic agent for a wide range of diseases.
The compound 2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide is a complex organic molecule with a unique combination of functional groups that make it a promising candidate for pharmaceutical development. Below is a structured summary of its key features and potential applications: --- ### 1. Structural Overview - Core Structure: A pyridine-3-sulfonamide ring serves as the central scaffold. - Substituents: - Hydrazinecarbonyl group: Attached to a phenyl ring at the *para* position. - Pyrazin-2-yl group: Connected to the pyridine ring via an amide linkage. - Substituents on the pyrazine ring: A methoxy group at the *3* position and a methyl group at the *5* position. --- ### 2. Key Functional Groups and Their Roles - Pyridine-3-sulfonamide: - Acts as a sulfonamide moiety, which is known for its anti-inflammatory, antimicrobial, and anti-cancer properties. - The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity. - Hydrazinecarbonyl group: - The hydrazine moiety is a multi-target ligand, capable of interacting with multiple protein residues. - It can form hydrogen bonds and metal chelation, making it valuable in drug design for enzyme inhibition and metallothionein modulation. - The carbonyl group enhances electrophilic reactivity and can participate in Michael addition reactions. - Pyrazin-2-yl group: - The pyrazine ring is a heterocyclic aromatic system with two nitrogen atoms, which can engage in π-π stacking with DNA or proteins. - The methoxy and methyl groups on the pyrazine ring may contribute to lipophilicity, solubility, and stereoselectivity. --- ### 3. Potential Therapeutic Applications #### A. Anti-Inflammatory Activity - The pyrazine ring and sulfonamide group may inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6). - The hydrazinecarbonyl group could modulate NF-κB signaling, reducing inflammation. #### B. Neuroprotection - The compound may target phosphatases involved in neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s). - The pyrazine ring could interact with β-amyloid or α-synuclein aggregates, preventing their toxic effects. #### C. Anti-Cancer Activity - The sulfonamide and hydrazinecarbonyl groups may inhibit kinases or enzymes involved in cell proliferation. - The pyrazine ring could disrupt DNA replication or apoptosis pathways. #### D. Multi-Target Drug Development - The compound’s multi-functional groups may enable it to target multiple pathways simultaneously (e.g., anti-inflammatory + anti-cancer). - This could improve therapeutic efficacy and reduce resistance. --- ### 4. Synthetic Considerations - Synthetic Pathway: Involves coupling a pyridine-3-sulfonamide derivative with a hydrazinecarbonyl-substituted phenyl group. - Optimization: Structural variations (e.g., substituents on pyrazine, stereochemistry) can be explored to enhance bioavailability, selectivity, and efficacy. --- ### 5. Research and Development Outlook - Preclinical Studies: Further in vitro and in vivo testing is required to validate its anti-inflammatory, anti-cancer, and neuroprotective potential. - Clinical Translation: If preclinical data is promising, the compound could progress to clinical trials for conditions like chronic inflammation, cancer, and neurodegenerative disorders. - Drug Discovery: Its multi-target nature makes it a candidate for drug repurposing or combination therapy. --- ### 6. Conclusion The compound 2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide is a multifunctional molecule with high potential in pharmaceutical applications. Its unique combination of functional groups (pyridine, hydrazine, pyrazine) offers versatile interactions with biological targets, making it a promising candidate for anti-inflammatory, anti-cancer, and neuroprotective therapies. Further preclinical and clinical research is warranted to fully realize its therapeutic potential.186497-94-9 (2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide) Related Products
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